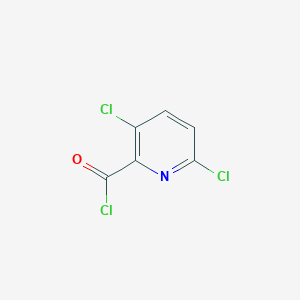

3,6-Dichloropyridine-2-carbonyl chloride

Description

Significance of Pyridine-Based Architectures in Chemical Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of science. researchgate.netnih.gov These six-membered heteroaromatic rings are integral components of many natural products, including vitamins and alkaloids. researchgate.net In medicinal chemistry, the pyridine scaffold is a key element in a vast array of pharmaceutical drugs, exhibiting a wide range of biological activities such as antifungal, antibacterial, and anticancer properties. researchgate.nettandfonline.com

The versatility of the pyridine ring also makes it a cornerstone in the development of agrochemicals, such as herbicides and insecticides. scholarsresearchlibrary.com The presence of the nitrogen atom in the ring not only influences the molecule's basicity and reactivity but also provides a site for hydrogen bonding, which is critical for biological interactions. Consequently, the synthesis of novel pyridine derivatives remains a significant focus for researchers aiming to develop new therapeutic agents and functional materials. nih.govresearchgate.netslideshare.net

Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids, characterized by the functional group -COCl. fiveable.mechemguide.co.uk This high reactivity makes them excellent electrophiles and valuable intermediates in organic synthesis. fiveable.me They are commonly employed in nucleophilic acyl substitution reactions to produce a variety of other carboxylic acid derivatives, including esters, amides, and anhydrides. savemyexams.comchemistrysteps.comlibretexts.org

The conversion of a carboxylic acid to an acyl chloride is a key transformation because it activates the carbonyl group for further reactions. fiveable.me The chlorine atom is an excellent leaving group, facilitating attack by a wide range of nucleophiles. chemguide.co.uk This reactivity, however, also means that acyl chlorides are sensitive to moisture and react readily with water to hydrolyze back to the corresponding carboxylic acid, necessitating careful handling in anhydrous conditions. chemguide.co.ukchemistrysteps.com Their versatility makes them a staple in the synthetic organic chemist's toolbox for building complex molecular architectures. savemyexams.com

Identification of Current Research Gaps Pertaining to 3,6-Dichloropyridine-2-carbonyl chloride

While the parent compound, 3,6-dichloropyridine-2-carboxylic acid (also known as clopyralid), is a well-known herbicide, its acyl chloride derivative, this compound, is less extensively studied as a synthetic building block in its own right. researchgate.netwikipedia.orgnih.gov The primary application of this chemical appears to be as an intermediate in the synthesis of clopyralid (B1669233) and its esters. researchgate.netgoogle.com

A significant research gap exists in the exploration of this compound's reactivity with a broader range of nucleophiles to generate novel, highly functionalized pyridine derivatives. While the chemistry of dichloropyridines has been explored in contexts like cross-coupling reactions, the specific utility of the 2-carbonyl chloride functional group on this scaffold for creating diverse molecular libraries is not well-documented in publicly available literature. nih.govresearchgate.netnih.govresearchgate.net Future research could focus on leveraging the dual reactivity of the acyl chloride and the dichlorinated pyridine ring to synthesize new compounds with potential applications in medicinal chemistry and materials science, moving beyond its current association with agrochemicals.

Chemical Data

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 16866-53-8 scbt.com |

| Molecular Formula | C6H2Cl3NO scbt.com |

| Molecular Weight | 210.40 g/mol scbt.com |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKPANQCIFHPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275849 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16866-53-8 | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16866-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dichloropyridine 2 Carbonyl Chloride and Precursors

Synthesis of 3,6-Dichloropyridine-2-carboxylic Acid: Precursors to 3,6-Dichloropyridine-2-carbonyl chloride

The generation of 3,6-Dichloropyridine-2-carboxylic acid is a critical step, with several established synthetic routes starting from various halogenated pyridine (B92270) derivatives.

One common pathway to 3,6-Dichloropyridine-2-carboxylic acid involves the hydrolysis of appropriately substituted pyridine compounds. For instance, the hydrolysis of 3,6-dichloro-2-(trichloromethyl) pyridine or 2-cyano-3,6-dichloropyridine can yield the desired carboxylic acid. researchgate.netresearchgate.net While these methods offer good reaction selectivity, they are often considered less suitable for commercial production due to high costs. researchgate.netresearchgate.net

A more complex, multi-step approach starts with 2,3,6-trichloropyridine (B1294687). google.com This process involves a sequence of reactions:

N-Oxidation: The starting material is oxidized using hydrogen peroxide in acetic acid to form 2,3,6-trichloropyridine N-oxide. google.com

Cyanation: The N-oxide is then treated with a cyanide source in a solvent like DMF to produce 2-cyano-3,6-dichloropyridine N-oxide. google.com

Deoxygenation: The cyano-substituted N-oxide is deoxygenated, typically with phosphorus trichloride, to yield 2-cyano-3,6-dichloropyridine. google.com

Hydrolysis: The final step is the hydrolysis of the cyano group in an alkaline solution (e.g., ethanol-sodium hydroxide) to form the target 3,6-Dichloropyridine-2-carboxylic acid. google.com

| Starting Material | Key Steps | Product | Notes |

|---|---|---|---|

| 3,6-dichloro-2-(trichloromethyl) pyridine | Direct Hydrolysis | 3,6-Dichloropyridine-2-carboxylic acid | Good selectivity but can be costly for commercial scale. researchgate.netresearchgate.net |

| 2-cyano-3,6-dichloropyridine | Direct Hydrolysis | 3,6-Dichloropyridine-2-carboxylic acid | Good selectivity but can be costly for commercial scale. researchgate.netresearchgate.net |

| 2,3,6-trichloropyridine | 1. N-Oxidation 2. Cyanation 3. Deoxygenation 4. Hydrolysis | 3,6-Dichloropyridine-2-carboxylic acid | Multi-step process designed to improve overall yield and reduce waste. google.com |

Electrochemical synthesis has emerged as a primary method for the commercial production of 3,6-dichloropicolinic acid, offering high yields and purity. researchgate.netresearchgate.net This pathway typically involves the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid. researchgate.netresearchgate.net The reaction is conducted in an undivided electrolytic cell, often using a silver cathode, which exhibits high electrocatalytic activity for this reduction process. researchgate.net

The efficiency of the synthesis is highly dependent on operational parameters such as the electrolyte flow rate, temperature, and the concentration of the alkaline medium (e.g., NaOH). researchgate.netresearchgate.net Increasing the temperature and electrolyte flow rate favors the reduction of the starting material. researchgate.netresearchgate.net Under optimized industrial conditions, this method can achieve a conversion ratio of over 99%, yields up to 90%, and a product purity higher than 95%. researchgate.net A two-stage pH adjustment during electrolysis, starting at pH 8.5-11 and then increasing to pH 13-13.5, can further improve the reaction by enhancing reactant solubility and quickening the process. google.com

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 3,4,5,6-Tetrachloropicolinic acid (5% mass) | researchgate.net |

| Cathode | Silver (Ag) | researchgate.net |

| Electrolyte | NaOH (8% mass) | researchgate.net |

| Temperature | 313 K (40°C) | researchgate.net |

| Cathode Current Density | 600 A·m⁻² | researchgate.net |

| pH Control | Stage 1: pH 8.5-11, Stage 2: pH 13-13.5 | google.com |

| Yield | >90% | researchgate.net |

| Purity | >95% | researchgate.net |

The synthesis of the highly chlorinated precursors used in the aforementioned methods relies on strategic chlorination of simpler pyridine compounds. For example, 2,6-dichloropyridine (B45657) can be prepared by reacting 2-chloropyridine (B119429) with chlorine in the liquid phase at temperatures of 160°C or higher, specifically between 195°C and 200°C, in the absence of a catalyst. google.com This process demonstrates high selectivity for the 2,6-disubstituted product. google.com

Further chlorination can be used to produce more substituted pyridines. The addition of a catalyst like ferric chloride to 2,6-dichloropyridine and subsequent reaction with chlorine at 180°C can yield 2,3,6-trichloropyridine and, with extended reaction time, 2,3,5,6-tetrachloropyridine. google.com A more exhaustive chlorination of pyridine itself, reacting with chlorine in the vapor phase at high temperatures, can produce pentachloropyridine. researchgate.net These chlorinated pyridines serve as the foundational materials for subsequent hydrolysis or electrochemical reduction to obtain 3,6-Dichloropyridine-2-carboxylic acid.

Direct Synthesis of this compound from its Carboxylic Acid Precursor

Once 3,6-Dichloropyridine-2-carboxylic acid is obtained, it is converted into the more reactive this compound. This transformation involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.

Several standard chlorinating agents are employed to convert carboxylic acids into acyl chlorides. savemyexams.com The choice of reagent can depend on the scale of the reaction, desired reactivity, and the nature of the starting material.

Thionyl Chloride (SOCl₂): This is a widely used reagent for preparing acyl chlorides. commonorganicchemistry.comyoutube.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is considered a milder and more selective reagent than thionyl chloride. commonorganicchemistry.comresearchgate.net It is particularly useful for smaller-scale preparations where cost is less of a concern. researchgate.net

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus(III) chloride (PCl₃) also yields the acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk These reagents are generally more reactive than thionyl chloride. youtube.com

| Agent | Formula | Byproducts | Typical Conditions | Notes |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Neat or in solvent, reflux | Commonly used; gaseous byproducts simplify workup. commonorganicchemistry.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gaseous) | DCM with catalytic DMF, RT | Milder, more selective, but more expensive. commonorganicchemistry.comresearchgate.net |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Cold reaction | Solid reagent; liquid byproducts require separation. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Heating may be required | Liquid reagent; less vigorous reaction than PCl₅. chemguide.co.uk |

Optimizing the reaction conditions is crucial for achieving a high yield of the desired acyl chloride while minimizing side reactions. When using thionyl chloride, the reaction is typically carried out by stirring the carboxylic acid in neat thionyl chloride at reflux for several hours. commonorganicchemistry.com The use of a catalyst, such as DMF, can enhance the reaction rate. youtube.com

For milder reagents like oxalyl chloride, the process generally involves stirring the carboxylic acid in a solvent such as dichloromethane (B109758) (DCM) at room temperature in the presence of a catalytic amount of DMF. commonorganicchemistry.com The DMF reacts first to form an active imidoyl chloride derivative, which is the actual chlorinating agent. researchgate.net

Temperature control is a key aspect of optimization. Higher temperatures, especially with an excess of a reactive agent like thionyl chloride, can lead to unwanted side reactions, such as chlorination at other positions on the pyridine ring, particularly if there are enolizable alpha-hydrogens. youtube.com Therefore, conducting the deoxy-chlorination at the lowest effective temperature can help prevent the formation of such byproducts. youtube.com

Alternative Synthetic Routes to Pyridine-2-carbonyl Chlorides

While the conversion of picolinic acids to their corresponding acyl chlorides is commonly achieved using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), several alternative methodologies have been developed. These routes offer advantages in terms of starting materials, reaction conditions, or the nature of the activated species. This section explores some of these alternative synthetic pathways.

Vapor-Phase Synthesis from (Trichloromethyl)pyridines

A distinct alternative to the direct chlorination of carboxylic acids is the vapor-phase conversion of (trichloromethyl)pyridine compounds. This method avoids the use of liquid-phase chlorinating agents by passing the vapor of a suitable (trichloromethyl)pyridine precursor over a heated alumina (B75360) catalyst. The process yields the corresponding pyridinecarboxylic acid chloride directly. google.com This gas-phase reaction is notable for its simplicity and the absence of by-products associated with common chlorinating agents. google.com

The reaction can be applied to a range of substituted pyridines. For example, various chloro-substituted (trichloromethyl)pyridines can be effectively converted to their acyl chloride derivatives. The temperature of the alumina bed is a critical parameter, typically maintained between 250°C and 450°C, with a preferred range of 300°C to 400°C for optimal conversion. google.com

| Precursor | Product | Catalyst | Temperature (°C) |

| 2-(Trichloromethyl)pyridine | Pyridine-2-carbonyl chloride | Alumina (γ-Al₂O₃) | 250 - 450 |

| Chloro-(trichloromethyl)pyridines | Chloro-pyridine-2-carbonyl chlorides | Alumina (γ-Al₂O₃) | 300 - 400 |

Data derived from patent literature describing the general process. google.com

Alternative Reagents and Catalytic Systems

Modifications to the standard liquid-phase chlorination of picolinic acids, through the use of different catalysts or reagents, provide alternative pathways to pyridine-2-carbonyl chlorides and related compounds.

One such method involves the use of bromine as a catalyst in conjunction with thionyl chloride. This system has been demonstrated to be highly efficient for the preparation of 4-chloropyridine-2-carboxylic acid chloride from the corresponding pyridine-2-carboxylic acid derivative, yielding the product in high purity and yield.

Another alternative involves the direct synthesis of picolinoyl chloride hydrochloride. This can be achieved by dissolving pyridine-2-carboxylic acid in anhydrous hydrogen chloride and treating it with nitrous acid. The resulting nitroso intermediate is then reacted in an alkylene chloride solvent to generate the hydrochloride salt of the acyl chloride.

Furthermore, research has shown that the reaction of picolinic acid with thionyl chloride can sometimes lead to concurrent chlorination of the pyridine ring, particularly at the 4-position. While often an undesired side reaction, this provides a direct, albeit sometimes low-yielding, route to compounds like 4-chloropicolinoyl chloride from the unsubstituted acid in a single step. nih.gov

In Situ Generation via Mixed Anhydrides

Instead of isolating the often reactive and potentially unstable pyridine-2-carbonyl chloride, an alternative strategy is to generate a different activated carboxylic acid derivative in situ, such as a mixed anhydride (B1165640). This approach is particularly useful for subsequent reactions like amide bond formation.

In this method, the picolinic acid is treated with another acyl chloride, such as pivaloyl chloride, in the presence of a base like triethylamine. This reaction forms a mixed anhydride intermediate which is not isolated but is immediately reacted with a nucleophile (e.g., an amine) to form the desired product. This pathway can improve yields and simplify purification by avoiding the handling of the pyridine-2-carbonyl chloride itself. Catalysts such as 4-(dimethylamino)pyridine (DMAP) can be employed to facilitate the subsequent acylation step. google.com

| Picolinic Acid Derivative | Activating Agent | Base | Catalyst (optional) | Intermediate |

| 4-Methoxy-3-acyloxypicolinic acid | Pivaloyl chloride | Triethylamine | DMAP | Mixed Pivalic Anhydride |

| Substituted Picolinic Acids | Benzenesulfonyl chloride | Pyridine | Not specified | Mixed Sulfonic Anhydride |

This table illustrates reagents used for the in situ formation of activated picolinic acid derivatives as alternatives to isolating the acyl chloride. google.com

Reactivity Profiles and Transformational Chemistry of 3,6 Dichloropyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride functional group of 3,6-Dichloropyridine-2-carbonyl chloride is a classic substrate for nucleophilic acyl substitution. This pathway allows for the straightforward introduction of a wide range of functional groups, leading to the formation of amides, esters, and other carboxylic acid derivatives. These reactions are fundamental to the utility of this compound as a building block in organic synthesis.

Formation of Amides and Carboxamides

One of the most prevalent applications of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted amides and carboxamides. This transformation is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides are often key intermediates or the final active ingredients in various commercial products, particularly pesticides.

The synthesis of these compounds is generally high-yielding and proceeds under mild conditions. A diverse array of amines, including both aliphatic and aromatic derivatives, can be employed as nucleophiles. For instance, in the synthesis of novel insecticides, this compound has been reacted with complex diamine structures, such as N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine, to generate biologically active polycyclic compounds. The reaction is typically conducted in an aprotic solvent like tetrahydrofuran.

| Amine Reactant | Product | Solvent | Base | Reference |

| N2-methyl-5-(trifluoromethyl)pyridine-2,3-diamine | N-(3-amino-5-(trifluoromethyl)pyridin-2-yl)-3,6-dichloro-N-methylpicolinamide | Tetrahydrofuran | Not specified | |

| General Primary/Secondary Amines | N-substituted-3,6-dichloropicolinamide | Dichloromethane (B109758), Toluene, etc. | Triethylamine, Pyridine (B92270), etc. |

Synthesis of Esters and Other Carboxylic Acid Derivatives

In a similar fashion to amide formation, this compound readily reacts with alcohols and phenols to produce the corresponding esters. These esterification reactions are also typically performed in the presence of a base to scavenge the HCl generated. The resulting esters have found utility in various applications, including as active ingredients in herbicidal compositions.

The scope of alcohols that can be used is broad, ranging from simple alkanols to more complex, substituted phenols. The choice of the alcohol component is critical in tuning the biological activity and physical properties of the final product. While specific, publicly available academic studies detailing these reactions are limited, patent literature indicates the importance of this transformation in the development of new agrochemicals. For example, the reaction with various substituted phenols can lead to the formation of a library of ester derivatives for biological screening.

Generation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of urea and thiourea derivatives from this compound represents another avenue of its application in constructing molecules with potential biological activity. While direct reactions with urea or thiourea can be complex, the acyl chloride can react with isocyanates or isothiocyanates, or with amines that subsequently form urea or thiourea linkages.

Detailed research findings on the direct synthesis of urea and thiourea derivatives from this compound are not widely reported in peer-reviewed literature. However, the general reactivity of acyl chlorides suggests that such transformations are chemically feasible and likely employed in proprietary industrial syntheses.

Transition Metal-Catalyzed Coupling Reactions

The two chlorine atoms on the pyridine ring of this compound and its derivatives are amenable to transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity and providing access to a wide range of substituted pyridine compounds.

Palladium-Catalyzed Carbonylative Transformations

Palladium-catalyzed carbonylative coupling reactions, such as carbonylative Heck, Suzuki, and Sonogashira reactions, are powerful tools for the synthesis of ketones and other carbonyl-containing compounds. These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by CO insertion and subsequent coupling with a nucleophile.

Despite the presence of two chloro-substituents on the pyridine ring, which could potentially serve as handles for such transformations, specific examples of palladium-catalyzed carbonylative transformations starting directly from this compound are not well-documented in the scientific literature. The high reactivity of the acyl chloride group may complicate these reactions, often necessitating its conversion to a more stable functional group prior to performing cross-coupling on the ring.

Nickel-Mediated Coupling Reactions Involving Dichloropyridines

Nickel-based catalytic systems have emerged as a cost-effective and highly effective alternative to palladium for a variety of cross-coupling reactions. Nickel catalysts have shown particular promise in the activation of C-Cl bonds, which are often less reactive than their C-Br or C-I counterparts.

In the context of dichloropyridines, nickel-catalyzed reactions such as Suzuki-Miyaura and Kumada-Tamao-Corriu couplings can be used to selectively form C-C bonds at the chlorinated positions. The regioselectivity of these reactions can often be controlled by the choice of ligands, reaction conditions, and the specific isomer of the dichloropyridine. While research in this area typically focuses on simpler dichloropyridine substrates, the principles are applicable to derivatives of 3,6-Dichloropyridine-2-carboxylic acid. For instance, studies on the nickel-catalyzed monoarylation of dichloropyridines have demonstrated that careful selection of phosphine (B1218219) ligands and solvents can achieve high selectivity for the substitution of one chlorine atom over the other. This allows for the stepwise functionalization of the pyridine ring, a valuable strategy in the synthesis of complex target molecules.

| Coupling Reaction | Catalyst System | Reactants | Product Type |

| Suzuki-Miyaura | Ni(cod)2 / PPh2Me | Dichloropyridine derivative, Arylboronic acid | Monoarylated pyridine |

| Kumada-Tamao-Corriu | NiCl2(dppf) | Chloro-N-heterocycle, Grignard reagent | Alkylated/Arylated pyridine |

Suzuki-Miyaura Coupling Applications of Related Pyridyl Halides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. rsc.org This palladium-catalyzed reaction is widely used in the pharmaceutical industry for synthesizing biaryl motifs. rsc.org In the context of pyridyl halides, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Dihalo(hetero)arenes, including dichloropyridines, are valuable substrates in these reactions. The selective monoarylation of such compounds yields monohalobiaryls, which are common structural motifs in bioactive molecules. nih.gov The remaining halogen atom provides a handle for further functionalization, enabling access to multiply substituted heteroarenes. nih.gov

The regioselectivity of Suzuki-Miyaura coupling on polyhalogenated pyridines is a critical aspect. Generally, for substrates like 2,3-, 2,4-, and 2,5-dihalopyridines, the reaction preferentially occurs at the C2/C6 positions. rsc.org However, in 3,4-dichloropyridine, the coupling reaction favors the C4 position. rsc.org The inherent polarization of the pyridine ring, with increased electrophilicity at the C2 and C4 positions, often dictates this selectivity. rsc.org

Nickel-based catalysts have also been explored for the Suzuki-Miyaura coupling of dichloropyridines. nih.gov For instance, a nickel/dppf catalyst system has been successfully used for the coupling of 3- and 4-chloropyridine. researchgate.netrsc.org However, the same system is ineffective for 2-chloropyridine (B119429) due to the formation of stable, catalytically inactive dimeric nickel species. rsc.org

Recent research has demonstrated that ligand choice can override the inherent reactivity patterns of the substrate. For example, in the coupling of 2,4-dichloropyridine, the use of the bulky monophosphine ligand Q-Phos can invert the typical selectivity, favoring reaction at the C4 position over the more conventional C2 position. rsc.orgnih.gov

Below is a table summarizing the regioselective outcomes in Suzuki-Miyaura coupling of various dichloropyridines:

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dichloropyridines

| Dichloropyridine Isomer | Preferred Coupling Position | Catalyst/Ligand System | Reference |

|---|---|---|---|

| 2,3-Dichloropyridine | C2 | Palladium-based | rsc.org |

| 2,4-Dichloropyridine | C2 (conventional) | Palladium-based | rsc.orgnih.gov |

| 2,4-Dichloropyridine | C4 (ligand-controlled) | Pd(OAc)2/Q-Phos | rsc.orgnih.gov |

| 2,5-Dichloropyridine | C2 | Palladium-based | rsc.org |

| 3,4-Dichloropyridine | C4 | Palladium-based | rsc.org |

| 3,5-Dichloropyridine | C3 | Palladium-based | rsc.org |

Negishi Coupling Reactions of Related Pyridyl Halides

The Negishi coupling reaction, which pairs organic halides with organozinc compounds, is another powerful tool for C-C bond formation. wikipedia.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon centers. wikipedia.org Palladium and nickel complexes are typically used as catalysts. wikipedia.org

Pyridyl zinc halides are effective nucleophiles in Negishi couplings and can be coupled with a variety of halogen-substituted heterocycles to generate molecules containing pyridine moieties. orgsyn.orgresearchgate.net This method is particularly valuable for the synthesis of bipyridines and terpyridines. orgsyn.org While iodo and bromo-pyridines are common coupling partners, chloro-pyridines can also be used, though they are generally less reactive. orgsyn.org

The development of robust catalysts has expanded the scope of Negishi coupling to include less reactive aryl chlorides. nih.gov For instance, acenaphthoimidazol-ylidene palladium complexes have shown high activity in the coupling of (hetero)aryl chlorides with alkyl- and arylzinc reagents under mild conditions. nih.gov This allows for the synthesis of complex heterobiaryls that are difficult to access through other methods like Suzuki coupling. nih.gov

The regioselectivity of Negishi coupling can also be influenced by the choice of catalyst and ligands. In the case of 2,4-dichloropyridines, a Pd/IPr catalytic system has been shown to promote C4-selective coupling with organozinc and organomagnesium reagents, allowing for the installation of aryl, heteroaryl, and alkyl groups at this position while retaining the C2-chloride for subsequent reactions. nih.gov

Solid, moderately air-stable 2-pyridylzinc reagents have been developed as practical alternatives to unstable 2-pyridylboron compounds, further enhancing the utility of the Negishi reaction. organic-chemistry.org These reagents exhibit excellent functional group compatibility, tolerating ketones, esters, and free NH groups. organic-chemistry.org

The following table provides examples of Negishi coupling applications with pyridyl halides:

Table 2: Examples of Negishi Coupling with Pyridyl Halides

| Pyridyl Halide | Organozinc Reagent | Product Type | Catalyst | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Arylzinc halide | 2-Arylpyridine | Pd(PPh₃)₄ | wikipedia.org |

| (Hetero)aryl chlorides | Alkylzinc reagents | Alkylated (hetero)arenes | Acenaphthoimidazol-ylidene Pd complex | nih.gov |

| 2,4-Dichloropyridines | Organozinc reagents | C4-functionalized pyridines | Pd/IPr | nih.gov |

| Heteroaryl bromides/chlorides | 2-Pyridylzinc pivalate | 2-Heteroarylpyridines | Palladium-based | organic-chemistry.org |

Halogen Substitution Reactions on the Pyridine Ring

Halogen atoms on a pyridine ring can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activating groups are present. aakash.ac.in

For dihalopyridines, the position of substitution is influenced by the electronic properties of the ring and the reaction conditions. In 2,4-dihalopyridines, transition metal-free SNAr reactions typically occur at the C4 position. nih.gov This is complementary to the conventional C2-selectivity observed in many cross-coupling reactions, allowing for sequential and site-selective functionalization. nih.gov

The reactivity of halopyridines in SNAr reactions can be enhanced by the presence of electron-withdrawing groups on the ring. The nature of the halogen also plays a role, with reactivity generally following the order F > Cl > Br > I.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of polyhalogenated pyridines is a key challenge in synthetic chemistry. A combination of cross-coupling and SNAr reactions provides a powerful strategy for the synthesis of highly substituted pyridines. nih.gov

For example, the C4-selective cross-coupling of 2,4-dichloropyridines can be followed by an SNAr reaction at the remaining C2-chloro substituent. nih.gov This sequential approach allows for the introduction of two different substituents at specific positions on the pyridine ring.

Directed ortho-lithiation is another important strategy for the regioselective functionalization of halopyridines. researchgate.net For instance, 3-chloropyridine (B48278) can be selectively lithiated at the 4-position using lithium dialkylamides, leading to 3,4-disubstituted pyridines. researchgate.net The choice of solvent and base can dramatically alter the regioselectivity of these reactions. researchgate.net

In the case of trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine, halogen-metal exchange reactions can be used for regioselective functionalization. The different reactivities of the halogen atoms allow for selective metalation and subsequent reaction with electrophiles. mdpi.com

Influence of Ligand Design on Selectivity

Ligand design plays a pivotal role in controlling the regioselectivity of transition metal-catalyzed cross-coupling reactions of polyhalogenated pyridines. nih.gov The steric and electronic properties of the ligand can influence the oxidative addition step of the catalytic cycle, thereby directing the reaction to a specific halogenated site. nih.gov

In the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position with high selectivity. nih.gov This represents a clear case of ligand-controlled regioselectivity, overriding the inherent preference for reaction at the C2 position. nih.gov

Similarly, in the nickel-catalyzed monoarylation of dichloropyridines, the choice of phosphine ligand is crucial for achieving high selectivity for the monoarylated product over the diarylated product. nih.gov Smaller di- and triarylphosphine ligands tend to favor monoarylation, while larger, more electron-rich trialkylphosphine ligands can lead to diarylation. nih.gov

The influence of ligand design on selectivity is summarized in the table below:

Table 3: Influence of Ligand Design on Regioselectivity in Pyridine Functionalization

| Substrate | Reaction Type | Ligand | Outcome | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridine | Suzuki-Miyaura Coupling | Q-Phos | C4-selective coupling | rsc.orgnih.gov |

| 2,4-Dichloropyridine | Suzuki, Kumada, Negishi Coupling | IPr (NHC ligand) | C4-selective coupling | nih.gov |

| Dichloropyridines | Suzuki-Miyaura Coupling | PPh₂Me, PPh₃ | Selective monoarylation | nih.gov |

| Dichloropyridines | Suzuki-Miyaura Coupling | Trialkylphosphines | Diarylation | nih.gov |

Mechanistic Investigations of Reactions Involving 3,6 Dichloropyridine 2 Carbonyl Chloride

Elucidation of Reaction Pathways for Acyl Chloride Transformations

The transformation of the acyl chloride group in compounds like 3,6-Dichloropyridine-2-carbonyl chloride is fundamental to its utility in synthesis. The reaction with nucleophiles, such as alcohols or amines, to form esters or amides, respectively, is a cornerstone of its chemistry. wikipedia.orglibretexts.org Mechanistic investigations have focused on whether these transformations proceed through a concerted, S_N2-like pathway or a stepwise, tetrahedral addition-elimination mechanism. nih.gov

The traditional addition-elimination mechanism involves the nucleophile attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. wikipedia.orglibretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final product. libretexts.org However, computational studies, particularly using density functional theory (DFT), have challenged the universal presence of a stable tetrahedral intermediate for all acyl chloride reactions. nih.gov

For some reactions, such as the chloride ion exchange with formyl chloride and acetyl chloride, calculations suggest a concerted S_N2-like pathway where the nucleophile attacks as the leaving group departs, passing through a single transition state without a discernible intermediate. nih.gov The specific pathway is highly dependent on the nucleophile, the solvent, and the electronic and steric properties of the acyl chloride itself. For instance, the reaction of acetyl chloride with methanol (B129727) in the gas phase does not appear to proceed through a stable tetrahedral intermediate, but solvation with multiple methanol molecules can facilitate the formation of a tetrahedral-like structure that quickly leads to products. nih.gov Catalysts like pyridine (B92270) can activate the acyl chloride by forming a quaternary acylammonium salt, which is more susceptible to nucleophilic attack. wikipedia.org

| Feature | Stepwise (Addition-Elimination) | Concerted (S_N2-like) |

|---|---|---|

| Key Intermediate | Tetrahedral intermediate | None (proceeds via a single transition state) |

| Energy Profile | Two transition states with a stable intermediate | Single transition state |

| Rate-Determining Step | Formation or collapse of the intermediate | Formation of the single transition state |

| Supporting Conditions | Favored by strong nucleophiles and polar solvents that can stabilize the intermediate | Proposed for gas-phase reactions or with specific nucleophiles where an intermediate is unstable nih.gov |

Detailed Studies on Transition Metal-Catalyzed Processes

Transition metal catalysis, particularly using palladium and nickel, provides a powerful toolkit for the selective functionalization of the C–Cl bonds on the pyridine ring of this compound. acs.orgmdpi.com These cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enable the formation of C–C and C–N bonds, which are pivotal in the synthesis of complex molecules for pharmaceuticals and materials science. acs.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. youtube.com

The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl chloride to a low-valent metal center, typically Pd(0) or Ni(0). researchgate.net This process involves the insertion of the metal into the carbon-chlorine bond, resulting in the formation of a square planar Pd(II) or Ni(II) intermediate. youtube.comresearchgate.net For dichlorinated heteroaromatics like this compound, the regioselectivity of the oxidative addition is a critical issue. Generally, C–Cl bonds adjacent to the nitrogen atom (the C6 position in this case) are more reactive due to the electron-withdrawing nature of the nitrogen, which weakens the bond. nih.gov

However, the mechanism and selectivity of oxidative addition can be more complex. Computational studies have shown that different mechanisms can be favored depending on the ligand environment of the metal. For instance, a 14-electron Pd(0) complex typically undergoes a classic, three-centered concerted oxidative addition. In contrast, a more reactive 12-electron Pd(0) species can favor a nucleophilic displacement mechanism, which can lead to inverted selectivity, favoring reaction at a C–Cl bond distal to the nitrogen atom. nih.gov The nature of the ligand system is therefore paramount in controlling which C-Cl bond is activated. nih.gov

Ligands coordinated to the metal center are not mere spectators; they play a decisive role in modulating the catalyst's reactivity, stability, and selectivity. rsc.orgnih.gov The steric and electronic properties of ligands, such as phosphines and N-heterocyclic carbenes (NHCs), directly influence the progress of the reaction, especially the challenging oxidative addition of C-Cl bonds. acs.org

Electronic Properties: Electron-rich ligands enhance the electron density on the metal center, making it more nucleophilic and promoting the oxidative addition step. This is particularly important for activating the strong C–Cl bond. researchgate.net

Steric Properties: Bulky (sterically demanding) ligands often promote the formation of coordinatively unsaturated, highly reactive low-ligated metal species (e.g., 12-electron complexes) that are necessary for the catalytic cycle to proceed. nih.gov They also facilitate the final reductive elimination step to release the product and regenerate the active catalyst. youtube.com

The development of specialized ligands, such as Buchwald-type phosphines and various NHCs, has been instrumental in expanding the scope of cross-coupling reactions to include less reactive aryl chlorides. acs.orgrsc.org The choice of ligand can even be used to control site selectivity in dihaloheteroarenes, overriding the intrinsic reactivity of the C-Cl bonds. nih.gov

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Example Ligand Classes |

|---|---|---|---|

| High Electron Density | Increases rate by making the metal center more nucleophilic | Can slow down the reaction if back-bonding is significant | Trialkylphosphines, N-Heterocyclic Carbenes (NHCs) |

| Large Steric Bulk (Cone Angle) | Promotes formation of reactive, low-coordinate species | Increases rate by relieving steric strain in the transition state | Buchwald-type phosphines (e.g., XPhos), bulky NHCs (e.g., IPr) acs.orgnih.gov |

| Bite Angle (Bidentate Ligands) | Influences the geometry and stability of the metal center | A wider bite angle can promote reductive elimination | dppf, dppb acs.org |

Exploration of Radical Pathways and Single-Electron Transfer Processes

While many transformations of this compound are explained by two-electron (ionic) pathways, the potential for radical mechanisms involving single-electron transfer (SET) exists, particularly for the C-Cl bonds. Polychlorinated aromatic and heteroaromatic compounds can undergo reductive dechlorination through SET processes. rsc.org

An SET to the molecule can generate a radical anion intermediate. This species can be unstable and rapidly eject a chloride ion to form a pyridyl radical. This radical can then participate in subsequent reactions, such as hydrogen atom abstraction or propagation of a radical chain reaction. Such pathways can be initiated photochemically, electrochemically, or by using chemical reductants. rsc.orgnih.gov For instance, electrochemical studies on polychlorinated aromatics have detailed the process of dissociative electron transfer, where electron transfer and C-Cl bond cleavage can be concerted or stepwise. rsc.org The reduction potentials required for these processes are key parameters in determining their feasibility. rsc.org Similarly, photoredox catalysis has emerged as a powerful tool to generate radical intermediates from precursors like pyridine N-oxides via SET, highlighting the accessibility of radical pathways for pyridine derivatives. nih.govresearchgate.net

Computational and Theoretical Studies on 3,6 Dichloropyridine 2 Carbonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in principle, atoms, molecules, and condensed phases. Within this framework, the properties of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a molecule's geometry, electronic properties, and reactivity.

For 3,6-Dichloropyridine-2-carbonyl chloride, DFT calculations would typically commence with the optimization of its molecular geometry to find the lowest energy conformation. Using a suitable basis set, such as 6-311++G(d,p), the electronic properties can be calculated. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the case of this compound, the electronegative chlorine, nitrogen, and oxygen atoms would be expected to be regions of negative potential (red/yellow), indicating their susceptibility to electrophilic attack, while regions around the hydrogen atoms would exhibit a positive potential (blue), making them prone to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Electronegativity (χ) | 4.8 | eV |

| Chemical Hardness (η) | 2.7 | eV |

| Global Softness (S) | 0.37 | eV⁻¹ |

This table presents hypothetical data for illustrative purposes, based on typical values for similar chlorinated pyridine (B92270) derivatives.

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is a powerful tool for elucidating reaction mechanisms by identifying and characterizing the structures and energies of reactants, products, intermediates, and transition states. For a reactive molecule like this compound, which contains a highly electrophilic carbonyl chloride group, understanding its reaction pathways is crucial for its application in synthesis.

For instance, in a nucleophilic acyl substitution reaction, a common reaction for acyl chlorides, quantum chemical calculations can model the approach of a nucleophile to the carbonyl carbon. The calculations can map the potential energy surface of the reaction, identifying the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

The modeling can also reveal the existence of any reaction intermediates, such as a tetrahedral intermediate formed by the addition of the nucleophile to the carbonyl group. By calculating the energies of these intermediates, their stability and lifetime can be assessed. Isotopic labeling studies, in conjunction with computational modeling, can further validate the proposed reaction mechanisms.

For example, in the synthesis of amides from this compound and an amine, DFT calculations could be employed to model the following steps:

Formation of a tetrahedral intermediate.

The transition state for the departure of the chloride leaving group.

The final amide product.

By comparing the energy barriers for different potential pathways, the most favorable reaction mechanism can be determined.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational chemistry provides a means to predict the spectroscopic properties of molecules, which is invaluable for their structural elucidation and for the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. DFT calculations can compute these frequencies with a good degree of accuracy. The calculated vibrational spectrum can then be compared with an experimental infrared (IR) or Raman spectrum to confirm the structure of the synthesized compound. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, aiding in the assignment of the experimental spectral bands. For this compound, characteristic vibrational modes would include the C=O stretching of the carbonyl chloride group, C-Cl stretching, and various pyridine ring vibrations.

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1785 | 1770 | Carbonyl stretch |

| ν(C-Cl)ring | 1150 | 1145 | Ring C-Cl stretch |

| ν(C-Cl)acyl | 850 | 840 | Acyl C-Cl stretch |

| Ring breathing | 1020 | 1015 | Pyridine ring vibration |

This table is illustrative and shows the expected correlation between calculated and experimental data.

NMR Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined, typically referenced to a standard like tetramethylsilane (B1202638) (TMS). These predicted chemical shifts are a powerful tool for assigning the signals in an experimental NMR spectrum, especially for complex molecules where signal overlap and complex splitting patterns can make interpretation challenging.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of a molecule. This method calculates the energies of the electronic transitions from the ground state to various excited states. The results can help in understanding the photophysical properties of the molecule and in interpreting its experimental UV-Vis spectrum.

Advanced Spectroscopic and Structural Characterization of 3,6 Dichloropyridine 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3,6-Dichloropyridine-2-carbonyl chloride is expected to be relatively simple, displaying two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. Based on the analysis of related structures such as 2,6-dichloropyridine (B45657) and other substituted pyridines, the chemical shifts of these protons can be predicted. The proton at the C5 position is anticipated to be a doublet, coupled to the proton at the C4 position. Similarly, the proton at the C4 position will appear as a doublet, coupled to the C5 proton. The electron-withdrawing effects of the two chlorine atoms and the carbonyl chloride group will deshield these protons, causing them to resonate at a lower field (higher ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom. The carbon of the carbonyl chloride group (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atoms attached to the chlorine atoms (C3 and C6) will also be significantly deshielded. The remaining carbon atoms of the pyridine ring will resonate at chemical shifts characteristic of chlorinated aromatic heterocycles. The predicted chemical shifts are based on data from similar chlorinated pyridine structures. researchgate.nettsijournals.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 7.8 | d | H-4 |

| ¹H | ~7.9 - 8.2 | d | H-5 |

| ¹³C | ~165 - 170 | s | C=O |

| ¹³C | ~150 - 155 | s | C-2 |

| ¹³C | ~140 - 145 | s | C-6 |

| ¹³C | ~138 - 142 | s | C-3 |

| ¹³C | ~125 - 130 | s | C-4 |

| ¹³C | ~120 - 125 | s | C-5 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate determination of a compound's molecular formula by providing a highly precise mass-to-charge ratio (m/z) of the molecular ion.

For this compound (C₆H₂Cl₃NO), the expected exact mass can be calculated. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a molecule with three chlorine atoms, a characteristic pattern of isotopic peaks (M, M+2, M+4, M+6) will be observed, with relative intensities corresponding to the statistical probability of the different isotopic combinations.

The fragmentation pattern in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would likely involve the loss of the carbonyl chloride group or a chlorine atom. nih.govlibretexts.orgmiamioh.edu

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | ~208.9202 | Molecular ion (for ¹²C₆¹H₂³⁵Cl₃¹⁴N¹⁶O) |

| [M+2]⁺ | ~210.9172 | Isotopic peak |

| [M+4]⁺ | ~212.9143 | Isotopic peak |

| [M+6]⁺ | ~214.9113 | Isotopic peak |

| [M-Cl]⁺ | ~173.9513 | Loss of a chlorine atom |

| [M-COCl]⁺ | ~145.9643 | Loss of the carbonyl chloride group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these will be the strong C=O stretching vibration of the acid chloride, which typically appears in the range of 1770-1820 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions. chemicalbook.comnist.gov

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H stretch | Aromatic ring |

| 1770 - 1820 | C=O stretch | Acid chloride |

| 1550 - 1600 | C=C/C=N stretch | Pyridine ring |

| 1000 - 1200 | C-C stretch | Aromatic ring |

| 600 - 800 | C-Cl stretch | Chloro-aromatic |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.eduesrf.frmdpi.com This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Applications in Complex Chemical Synthesis

Synthesis of Novel Heterocyclic Scaffolds and Advanced Derivatives

The inherent reactivity of 3,6-Dichloropyridine-2-carbonyl chloride makes it a valuable reagent for synthesizing novel heterocyclic scaffolds and complex derivatives. The acyl chloride group readily reacts with nucleophiles, particularly amines, to form stable amide bonds. This reaction is a cornerstone for linking the dichloropyridine core to other heterocyclic systems, thereby creating larger, more complex molecules with potential applications in medicinal chemistry and material science. nih.govnih.gov

A specific example of this application is the synthesis of 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. nih.gov In this synthesis, this compound is reacted with 4,6-dichloropyrimidin-2-amine. The amino group of the pyrimidine (B1678525) ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a new amide linkage that connects the pyridine (B92270) and pyrimidine rings. nih.govlibretexts.org The reaction is typically carried out by refluxing the reactants in ethanol, providing a high yield of the final product. nih.gov This process demonstrates the utility of this compound in constructing advanced, multi-ring heterocyclic systems that are otherwise difficult to assemble. nih.gov Pyridine derivatives are known to be important intermediates for compounds with a range of biological activities, including antibacterial and anticancer properties. nih.govresearchgate.net

Intermediates in the Development of Pharmaceutical and Agrochemical Compounds

Chlorinated pyridine derivatives are established as critical intermediates in the synthesis of a wide array of pharmaceutical and agrochemical products. nih.govresearchgate.net this compound, as an activated form of 3,6-dichloropicolinic acid, is a key player in this field. 3,6-Dichloropicolinic acid is widely known by its common name, Clopyralid (B1669233), a selective herbicide used to control broadleaf weeds, particularly thistles and clovers. google.comnih.gov

The carboxylic acid group of Clopyralid is often converted into its more reactive acyl chloride form—this compound—to facilitate the synthesis of various ester and amide derivatives. This derivatization is a common strategy in agrochemical development to modify the compound's solubility, soil mobility, and mode of action. Therefore, this compound serves as a direct and crucial intermediate in producing different formulations and analogues of this important herbicide. google.comnih.gov Furthermore, the broader class of picolinamides, which are synthesized from picolinoyl chlorides, are under investigation as potential fungicides, indicating further applications for this reactive intermediate in the agrochemical sector. mdpi.com

Building Blocks for Polymeric and Supramolecular Structures

While specific examples detailing the use of this compound in polymers are not extensively documented, its molecular structure contains all the necessary functionalities to serve as a versatile building block for both polymeric and supramolecular assemblies. The principles of supramolecular chemistry rely on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. cardiff.ac.uk

The key structural features of this compound make it a promising candidate for such applications. The reactive acyl chloride group can be used to form covalent amide or ester linkages, which can serve as the repeating units in a polymer chain or as flexible linkers in the synthesis of macrocycles. The pyridine nitrogen atom provides a classic coordination site for metal ions, enabling the formation of coordination polymers or discrete metallo-macrocycles. nih.gov Moreover, the two chlorine atoms on the pyridine ring can participate in halogen bonding. This type of non-covalent interaction is increasingly recognized as a powerful tool for directing the self-assembly of molecules in crystal engineering and the formation of complex supramolecular architectures. nih.gov The combination of these features allows for the potential design of complex materials where both covalent and non-covalent interactions dictate the final structure and properties. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Strategies for 3,6 Dichloropyridine 2 Carbonyl Chloride and Its Transformations

Development of Solvent-Free and Catalyst-Free Synthetic Methodologies

The use of solvents and catalysts in chemical synthesis contributes significantly to waste generation and environmental pollution. Consequently, the development of solvent-free and catalyst-free synthetic methods is a key area of green chemistry research. ijarsct.co.in

Solvent-free reactions, also known as solid-state reactions, are conducted in the absence of a solvent, which minimizes waste and can lead to improved reaction rates and selectivities. ijarsct.co.in These reactions are often facilitated by grinding, heating, or microwave irradiation. nih.gov For the synthesis of pyridine (B92270) derivatives, solvent-free approaches have been shown to be effective. For instance, the Hantzsch pyridine synthesis, a well-known method for preparing pyridine derivatives, can be performed under solvent-free conditions, often with high yields. ijarsct.co.in

Catalyst-free approaches aim to eliminate the need for, often expensive and toxic, metal catalysts. researchgate.net These methods can involve the use of alternative energy sources like microwave or ultrasound to drive reactions. ijarsct.co.in For pyridine synthesis, catalyst-free methods are being explored to provide more environmentally friendly routes. epa.gov

The application of these principles to the synthesis of 3,6-Dichloropyridine-2-carbonyl chloride could involve the development of a solvent-free and catalyst-free process for the key cyclization and chlorination steps. This would not only reduce the environmental footprint of the synthesis but could also lead to a more cost-effective and streamlined manufacturing process.

| Parameter | Conventional Synthesis | Solvent-Free & Catalyst-Free Approach |

| Solvent Usage | High (e.g., chlorinated solvents) | None or minimal |

| Catalyst | Often requires metal catalysts | None |

| Energy Input | Conventional heating | Microwave or mechanochemical |

| Waste Generation | Significant solvent and catalyst waste | Minimized |

| Process Complexity | Multiple separation steps | Simplified workup |

Optimization for Enhanced Atom Economy and Minimized Waste Generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. primescholars.com

The optimization of synthetic routes to enhance atom economy is crucial for sustainable chemical manufacturing. This can be achieved through the design of reactions that proceed with high selectivity and minimize the use of protecting groups and other auxiliary substances. Multicomponent reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more reactants in a single step to form a complex product, with all or most of the atoms from the starting materials being incorporated into the final structure. nih.gov

| Reaction Type | Description | Atom Economy | Relevance to this compound Synthesis |

| Substitution | One atom or group is replaced by another. | Lower, as it generates byproducts. | Traditional chlorination methods often involve substitution reactions with low atom economy. |

| Addition | Two or more molecules combine to form a larger one. | High, as all atoms are incorporated into the product. | Designing addition-based routes for the pyridine ring formation can enhance atom economy. |

| Rearrangement | A molecule's carbon skeleton is rearranged. | High, as there are no byproducts. | Can be used to introduce functionality with high atom efficiency. |

| Elimination | A molecule loses atoms or groups of atoms. | Lower, as it generates byproducts. | Dehydration or dehydrohalogenation steps can lower the overall atom economy. |

Electrochemical Synthesis as an Environmentally Benign Alternative

Electrochemical synthesis utilizes electrical energy to drive chemical reactions, often with high selectivity and under mild conditions. researchgate.net This approach can be more environmentally friendly than traditional chemical methods as it can reduce the need for harsh reagents and minimize waste generation. researchgate.net

In the context of pyridine chemistry, electrochemical methods have been successfully employed for both the synthesis of the pyridine ring and the functionalization of pyridine derivatives. For instance, the electrochemical reduction of precursors can lead to the formation of substituted pyridines. researchgate.net

The synthesis of this compound could potentially be achieved through an electrochemical route. For example, the chlorination of a suitable pyridine precursor could be carried out electrochemically, avoiding the use of hazardous chlorinating agents like chlorine gas. A review of synthesis methods for 3,6-dichloropicolinic acid, a related compound, highlights that electrochemical synthesis is becoming a primary method for commercial production due to high yields and purity. researchgate.net This suggests that a similar approach could be viable for this compound. An electrolytic synthesis method for 3,6-dichloropicolinic acid has been patented, which involves the electrolytic reduction of 3,4,5,6-tetrachloropicolinic acid. google.com

| Feature | Description |

| Reagent Reduction | Replaces stoichiometric chemical oxidants or reductants with electrons. |

| Mild Conditions | Reactions are often carried out at room temperature and pressure. |

| High Selectivity | The reaction can be precisely controlled by adjusting the electrode potential. |

| Waste Minimization | Reduces the formation of inorganic salts and other byproducts. |

| Safety | Avoids the use of hazardous and toxic reagents. |

Photochemical Approaches in Pyridine Functionalization

Photochemistry utilizes light to initiate chemical reactions, offering a powerful and sustainable tool for organic synthesis. mdpi.com Photochemical reactions can often be conducted at ambient temperature and can provide access to unique reactivity and selectivity that is not achievable with traditional thermal methods. ijarsct.co.in

The functionalization of pyridine rings using photochemical methods is a rapidly developing area of research. nih.goviciq.org These methods can be used to introduce a variety of substituents onto the pyridine ring with high regioselectivity. acs.org For instance, the photochemical activation of pyridines can lead to the formation of pyridinyl radicals, which can then react with a range of radical precursors to form C-C and C-heteroatom bonds. nih.goviciq.org

Photochemical approaches could be employed for the transformation of this compound into more complex molecules. For example, a photochemically induced C-H functionalization could be used to introduce new substituents at other positions on the pyridine ring. Furthermore, catalyst-free photochemical reactions are also being developed, which further enhances the green credentials of this approach. rsc.org The use of visible light as a sustainable energy source is a key advantage of photochemistry. mdpi.com

| Photochemical Method | Description | Potential Application for this compound |

| Photoinduced Electron Transfer (PET) | Involves the transfer of an electron between a photosensitizer and a substrate to generate radical ions. | Can be used to activate the pyridine ring for nucleophilic or electrophilic attack. |

| Hydrogen Atom Transfer (HAT) | A photocatalyst abstracts a hydrogen atom from a substrate to generate a radical. | C-H functionalization at other positions of the pyridine ring. |

| Energy Transfer | A photosensitizer transfers its energy to a substrate, promoting it to an excited state. | Can be used to induce cycloaddition reactions or other pericyclic reactions. |

| Direct Photolysis | The substrate directly absorbs light, leading to its excitation and subsequent reaction. | Can be used for cleavage of bonds or rearrangement reactions. |

Future Research Directions and Emerging Trends in 3,6 Dichloropyridine 2 Carbonyl Chloride Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While traditional methods for the synthesis and functionalization of chlorinated pyridines exist, the development of novel catalytic systems is a key focus for improving the reactivity and selectivity of reactions involving 3,6-Dichloropyridine-2-carbonyl chloride. Current research is geared towards overcoming the inherent challenges associated with the selective activation of specific C-Cl bonds and the carbonyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to dichloropyridines is an area of continuous development. nih.gov The primary challenge lies in achieving regioselectivity, as the electronic and steric environment of the two chlorine atoms in this compound are distinct. Future research will likely focus on the design and application of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can finely tune the electronic and steric properties of the palladium catalyst. sigmaaldrich.com This will enable selective coupling at either the C3 or C6 position, providing access to a wider range of functionalized pyridine (B92270) derivatives. Furthermore, the development of catalysts that are active at lower temperatures and loadings will contribute to more sustainable and cost-effective processes.

Beyond palladium catalysis, the exploration of other transition metals, such as nickel and copper, is a promising avenue. These metals offer different reactivity profiles and may provide complementary selectivity to palladium. For instance, nickel catalysts are known to be effective in cross-coupling reactions of aryl chlorides, which are often less reactive than their bromide or iodide counterparts.

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents a largely untapped potential for the transformation of this compound. Chiral organocatalysts could be employed in asymmetric reactions to introduce stereocenters, a crucial aspect in the synthesis of biologically active molecules. For example, chiral amines or phosphoric acids could be used to activate the carbonyl group for enantioselective nucleophilic additions.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers the potential for highly selective and environmentally friendly transformations. While the application of biocatalysis to highly chlorinated pyridines is still in its infancy, future research may focus on the discovery or engineering of enzymes capable of selectively functionalizing this compound. This could include hydrolases for selective amide or ester formation, or oxidoreductases for targeted hydroxylations.

A summary of potential catalytic systems for this compound is presented in the table below.

| Catalytic System | Potential Application | Advantages |

| Palladium with advanced ligands | Selective cross-coupling at C3 or C6 | High efficiency, broad substrate scope |

| Nickel and Copper catalysts | Alternative cross-coupling strategies | Different reactivity, potentially lower cost |

| Chiral Organocatalysts | Asymmetric synthesis | Metal-free, enantioselective transformations |

| Biocatalysts (Enzymes) | Selective functionalization | High selectivity, green reaction conditions |

Exploration of New Reaction Classes and Broadened Functional Group Tolerances

The reactivity of this compound is dominated by the chemistry of its three reactive sites: the two chlorine atoms and the carbonyl chloride group. While nucleophilic acyl substitution at the carbonyl chloride is a well-established reaction, future research will focus on exploring new reaction classes to expand the synthetic utility of this building block.

One area of interest is the development of novel cyclization reactions. By carefully choosing reactants with multiple functional groups, it should be possible to construct a variety of heterocyclic systems fused to the pyridine ring. For example, reaction with binucleophiles could lead to the formation of bicyclic or tricyclic structures with potential applications in medicinal chemistry and materials science.

The application of modern synthetic methodologies, such as C-H activation, to this compound is another promising direction. While the pyridine ring is generally electron-deficient, the development of appropriate catalytic systems could enable the direct functionalization of the C-H bonds at positions 4 and 5. This would provide a more atom-economical route to polysubstituted pyridines, avoiding the need for pre-functionalized starting materials.

The exploration of photochemical and electrochemical reactions represents a frontier in the chemistry of this compound. These methods can provide unique reactivity patterns that are not accessible through traditional thermal reactions. For example, photoredox catalysis could be used to generate radical intermediates that can participate in novel C-C and C-heteroatom bond-forming reactions.

Advanced Computational Modeling for Predictive Reaction Design and Optimization

The use of computational chemistry is becoming increasingly important in modern organic synthesis. Advanced computational modeling can provide valuable insights into the reactivity of molecules and the mechanisms of reactions, enabling the predictive design and optimization of synthetic routes.

Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules like this compound. DFT calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, to calculate the activation energies of different reaction pathways, and to understand the role of catalysts in promoting specific transformations. For example, DFT could be used to model the transition states of palladium-catalyzed cross-coupling reactions, helping to explain the observed regioselectivity and to design new ligands that favor a desired outcome.

Machine learning and artificial intelligence are also emerging as powerful tools for predictive chemistry. By training algorithms on large datasets of chemical reactions, it is possible to develop models that can predict the outcome of a reaction with a high degree of accuracy. These models can be used to screen for optimal reaction conditions, to predict the regioselectivity of a reaction, or even to suggest novel synthetic routes. In the context of this compound, machine learning models could be developed to predict the selectivity of its functionalization under different catalytic conditions.

The integration of computational modeling with experimental work is key to accelerating the discovery and development of new chemical reactions. Computational predictions can be used to guide experimental design, reducing the number of experiments that need to be performed and saving time and resources. Conversely, experimental results can be used to validate and refine computational models, leading to more accurate predictions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is a rapidly growing trend in both academia and industry. These technologies offer a number of advantages over traditional batch synthesis, including improved safety, better process control, and the ability to perform high-throughput experimentation.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a flask, is particularly well-suited for reactions that are fast, exothermic, or involve hazardous reagents. The high surface-area-to-volume ratio of flow reactors allows for efficient heat transfer and precise temperature control, leading to improved yields and selectivities. For reactions involving this compound, flow chemistry could be used to safely handle reactions with highly reactive nucleophiles or to precisely control the conditions of catalytic reactions. uc.pt